REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])(=[O:4])[CH:2]=[CH2:3].[C:14]([NH2:18])(=[O:17])[CH:15]=[CH2:16].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.CO>C(OCC)(=O)C.CO.C(OCC)(=O)C>[CH2:6]([O:5][C:1](=[O:4])[CH:2]=[CH2:3])[CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12].[C:14]([NH2:18])(=[O:17])[CH:15]=[CH2:16] |f:4.5,7.8|
|
Name
|
narrow-mouth glass
|
Quantity
|
114 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCCCC(C)C
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Quantity
|
0.04 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
ethyl acetate methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CO
|
Name
|
solids
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
27 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was purged for thirty five seconds with nitrogen at a flow rate of one liter per minute
|
Type
|
CUSTOM
|
Details
|
The bottle was sealed
|
Type
|
WAIT
|
Details
|
placed in a rotating water bath at 55° C. for twenty-four hours
|
Type
|
CUSTOM
|
Details
|
polymerization
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCC(C)C)OC(C=C)=O.C(C=C)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |